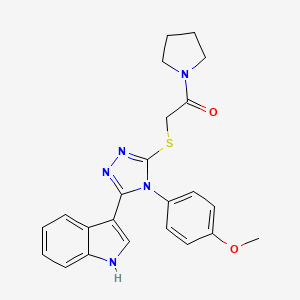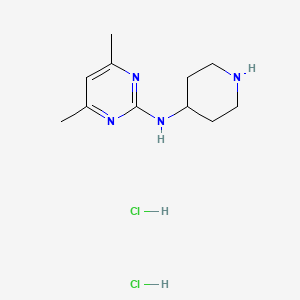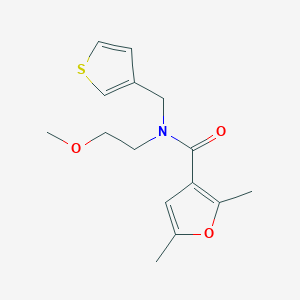![molecular formula C26H27N5O3 B2866648 N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923250-88-8](/img/structure/B2866648.png)
N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[4,3-c]pyridine ring, a phenyl group, a tetrahydrofuran ring, and a carboxamide group . These functional groups could potentially confer a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]pyridine ring, in particular, is a nitrogen-containing heterocycle that is often used in medicinal chemistry .Chemical Reactions Analysis
Again, while specific information is lacking, compounds with similar structures are often involved in a variety of chemical reactions. For example, 4-dimethylaminopyridine (a molecule that shares some structural similarities with the given compound) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of a carboxamide group could potentially confer solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Nonlinear Optical (NLO) Properties
The compound has been studied for its nonlinear optical characteristics . It exhibits significant third-order nonlinear optical properties when dissolved in polar solvents such as DMSO, DMF, and Ethanol . This makes it a promising candidate for applications in photonics and optoelectronics , where materials with large NLO susceptibility are required for optical computing, data storage, and optical switching .
Organic Photonics
Due to its high molecular polarizability and fast response time, the compound can be utilized in organic photonics . Its large π-conjugated electrons contribute to a high mobility of electronic charge distribution, which is crucial for developing novel materials suitable for advanced photonic applications .
Optical Limiting
The compound’s NLO properties, particularly its behaviors of saturable absorption (SA) and reverse saturable absorption (RSA), make it suitable for optical limiting applications. Optical limiters are used to protect sensitive optical sensors and human eyes from damage by intense light sources .
Two-Photon Microscopy
The negative nonlinearity due to the self-defocusing effect of the compound’s nonlinear refractive index suggests its potential use in two-photon microscopy . This technique allows for imaging of living tissues at a deeper level without causing damage, which is essential for medical research and diagnostics .
Synthesis of Azo Dyes and Dithiocarbamates
Secondary amines like the ones present in the compound are important starting materials for the synthesis of many compounds, including azo dyes and dithiocarbamates . These are widely used in textile industries and as agricultural chemicals .
Pharmaceutical Applications
The structural features of the compound, particularly the presence of secondary amines, indicate its relevance in the synthesis of pharmaceuticals. Secondary amines form the constituents of many drugs, including antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-29(2)19-12-10-18(11-13-19)27-25(32)22-16-30(15-21-9-6-14-34-21)17-23-24(22)28-31(26(23)33)20-7-4-3-5-8-20/h3-5,7-8,10-13,16-17,21H,6,9,14-15H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFOHSNIJYZMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)


![1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2866572.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)

![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)

![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B2866584.png)
![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)
![[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2866587.png)
![2-Chloro-6-methyl-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2866588.png)